beta-Iodostyrene beta-Iodostyrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14035093
InChI: InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C8H7I
Molecular Weight: 230.05 g/mol

beta-Iodostyrene

CAS No.:

Cat. No.: VC14035093

Molecular Formula: C8H7I

Molecular Weight: 230.05 g/mol

* For research use only. Not for human or veterinary use.

beta-Iodostyrene -

Specification

Molecular Formula C8H7I
Molecular Weight 230.05 g/mol
IUPAC Name 2-iodoethenylbenzene
Standard InChI InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H
Standard InChI Key OZPOYKXYJOHGCW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CI

Introduction

Structural and Molecular Characteristics

β-Iodostyrene (C8H7I\text{C}_8\text{H}_7\text{I}) consists of a vinyl iodide group (CH=CHI-\text{CH}=\text{CHI}) attached to a benzene ring. The iodine atom’s electronegativity and polarizability render the β-position highly reactive toward electrophilic and nucleophilic agents. Stereochemical variations, such as the (E)-isomer, are well-documented, with the trans-configuration (I/C=C/c1ccccc1\text{I/C=C/c1ccccc1}) being thermodynamically favored due to reduced steric hindrance . Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the vinyl protons (δ\delta 6.2–6.8 ppm) and aromatic protons (δ\delta 7.1–7.5 ppm).

PropertyValueSource
Boiling Point88–90 °C (3 Torr)
Density1.6734 g/cm³
Storage Temperature2–8°C
Physical StateClear, faint yellow liquid

Synthesis Methodologies

Halogenation of Styrene Derivatives

The most common synthesis involves iododeborylation reactions, where styrene derivatives undergo halogen exchange in the presence of boron reagents. Optimized conditions (0°C, anhydrous solvents) yield β-iodostyrene with >80% efficiency. For example, treatment of β-borylstyrene with iodine monochloride (ICl\text{ICl}) selectively substitutes boron with iodine, avoiding α-iodination byproducts.

Palladium-Catalyzed Cross-Coupling

Recent advancements leverage palladium catalysts to construct β-iodostyrenes from alkynes and iodobenzene derivatives. A 2013 study demonstrated that β-iodo-β-silylstyrenes react with terminal alkynes under Pd catalysis to form multisubstituted benzenes, highlighting the compound’s role in regioselective aromatic synthesis . The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by alkyne insertion and reductive elimination.

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The C–I bond in β-iodostyrene undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For instance, aminocarbonylation with primary amines produces 2-arylacrylamides, a class of compounds with applications in drug discovery . Kinetic studies reveal that electron-donating groups on the benzene ring accelerate substitution rates by stabilizing transition states through resonance.

Transition Metal-Catalyzed Transformations

β-Iodostyrene serves as a substrate in Heck, Suzuki, and Sonogashira couplings. In a 2024 study, Pd/C-catalyzed hydrocarboxylation of phenylacetylene with CO (generated in situ from oxalic acid) yielded α,β-unsaturated carboxylic acids, showcasing the compound’s versatility in carbonylation reactions . The addition of ligands like BINAP enhanced regioselectivity, favoring cinnamic acid derivatives over branched isomers.

Polymer and Material Science Applications

The vinyl iodide moiety enables radical polymerization, forming iodine-containing polymers with unique optical and electronic properties. Such polymers are investigated for use in organic light-emitting diodes (OLEDs) and stimuli-responsive materials .

Hazard StatementPrecautionary Measure
H302+H312+H332Avoid inhalation/ingestion
H315Wear protective gloves
H319Use eye protection

Recent Research Advancements

Stereoselective Synthesis of 1,3-Dienes

A 2024 breakthrough utilized β-iodostyrene in the stereocontrolled synthesis of 1,3-dienes via Pd-catalyzed oxidative coupling. This method produced (E,E)-1,4-diaryl-1,3-butadienes with >90% stereoselectivity, enabling applications in aggregation-induced emission (AIE) luminogens .

Catalytic Carboxylation Strategies

Innovative carboxylation protocols using β-iodostyrene and CO₂ have yielded arylpropiolic acids, valuable precursors in pharmaceutical synthesis. The reaction’s efficiency depends on the choice of palladium ligands and solvent systems .

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